![molecular formula C12H10N6O5 B10905367 1-methyl-4-nitro-N'-[(Z)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B10905367.png)
1-methyl-4-nitro-N'-[(Z)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-4-NITRO-N’~5~-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-4-NITRO-N’~5~-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide with 3-nitrobenzaldehyde under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-METHYL-4-NITRO-N’~5~-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-METHYL-4-NITRO-N’~5~-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 1-METHYL-4-NITRO-N’~5~-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with various molecular targets. The nitro groups and the pyrazole ring play crucial roles in its reactivity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-nitro-1H-pyrazole-5-carbohydrazide: A precursor in the synthesis of the target compound.
3-Nitrobenzaldehyde: Another precursor used in the synthesis.
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: A related compound with similar structural features.
Uniqueness
1-METHYL-4-NITRO-N’~5~-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its specific arrangement of nitro groups and the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H10N6O5 |
|---|---|
Molecular Weight |
318.25 g/mol |
IUPAC Name |
2-methyl-4-nitro-N-[(Z)-(3-nitrophenyl)methylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10N6O5/c1-16-11(10(7-14-16)18(22)23)12(19)15-13-6-8-3-2-4-9(5-8)17(20)21/h2-7H,1H3,(H,15,19)/b13-6- |
InChI Key |
RDGWGPKADMPAKF-MLPAPPSSSA-N |
Isomeric SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)N/N=C\C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10905285.png)
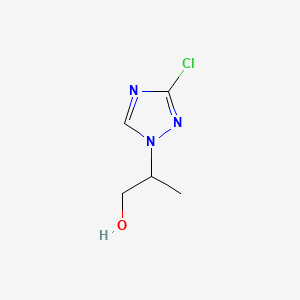
![N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine](/img/structure/B10905298.png)
![2-phenyl-N'-[(E)-phenyl(pyridin-3-yl)methylidene]cyclopropanecarbohydrazide](/img/structure/B10905299.png)
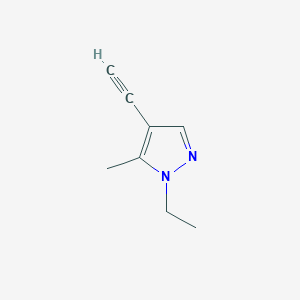
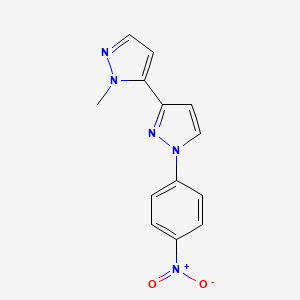
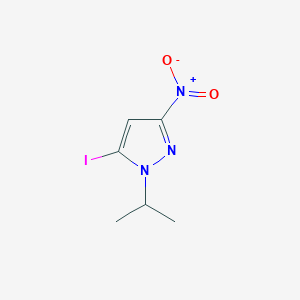
![methyl 1-cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905328.png)
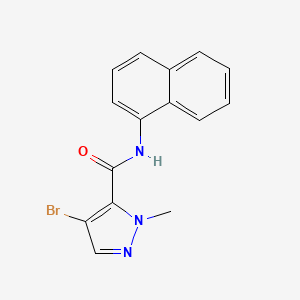
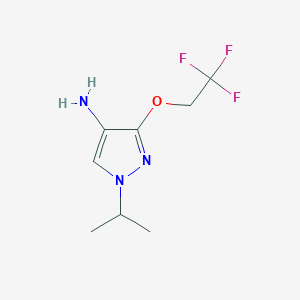
![4-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic acid](/img/structure/B10905344.png)
![3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(4-nitrophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10905346.png)
![N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B10905352.png)
![2-ethoxy-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B10905359.png)
